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Compound of Interest

Compound Name:
Ethyl (3-

boronobenzoylamino)acetate

Cat. No.: B1453388 Get Quote

The strategic incorporation of boron, particularly in the form of boronic acids, has become a

cornerstone of modern medicinal chemistry.[1][2] Once viewed with caution due to perceived

toxicity, this notion has been largely demystified, especially following the clinical success of the

proteasome inhibitor bortezomib.[1] Boronic acids are now recognized for their unique ability to

form reversible covalent bonds with hydroxyl groups of serine and threonine residues within

enzyme active sites, making them highly effective and specific inhibitors.[3][4] Ethyl (3-
boronobenzoylamino)acetate emerges as a valuable fragment in this context, offering a

synthetically tractable handle to introduce a phenylboronic acid warhead into more complex

molecular architectures. Its structure, combining a boronic acid moiety with an amino acid

ester, presents a versatile scaffold for the development of novel therapeutics, including targeted

protein degraders like PROTACs (Proteolysis Targeting Chimeras).[5]

Molecular Structure and Physicochemical
Properties
Molecular Identity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1453388?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC297962/
https://pubs.acs.org/doi/10.1021/bi00398a012
https://pmc.ncbi.nlm.nih.gov/articles/PMC297962/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3360951/
https://www.sci-hub.box/10.1515/pac-2017-1009
https://www.benchchem.com/product/b1453388?utm_src=pdf-body
https://www.benchchem.com/product/b1453388?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11581424/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name
Ethyl 2-[(3-

boronobenzoyl)amino]acetate
N/A

CAS Number 1072945-97-1 [6]

Molecular Formula C₁₁H₁₄BNO₅ [6]

Molecular Weight 251.04 g/mol [6]

InChI

1S/C11H14BNO5/c1-2-18-

10(14)7-13-11(15)8-4-3-5-9(6-

8)12(16)17/h3-6,16-

17H,2,7H2,1H3,(H,13,15)

N/A

Structural Representation
Caption: 2D Molecular Structure of Ethyl (3-boronobenzoylamino)acetate.

Predicted Physicochemical Properties
While experimentally determined data for Ethyl (3-boronobenzoylamino)acetate is not readily

available in the literature, its properties can be estimated based on analogous compounds.
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Property
Predicted
Value/Characteristic

Justification

Melting Point 130-150 °C

Phenylboronic acid has a

melting point of 216-219 °C.

The addition of the N-acylated

glycine ethyl ester moiety is

expected to lower the melting

point due to a less ordered

crystal lattice.

Boiling Point > 300 °C (decomposes)

High-boiling point is expected

due to the presence of polar

functional groups and the

boronic acid moiety, which can

form intermolecular hydrogen

bonds. Decomposition at

higher temperatures is likely.

Solubility

Soluble in polar organic

solvents (e.g., DMSO, DMF,

methanol, ethanol). Limited

solubility in water and non-

polar solvents (e.g., hexanes).

The ester and amide groups,

along with the boronic acid,

confer polarity, enhancing

solubility in polar organic

solvents. The overall organic

character limits water solubility.

Phenylboronic acid itself has a

water solubility of 10 g/L.[7] N-

acyl amino acid esters are

generally soluble in organic

solvents.[8]

pKa 8.5 - 9.0

The pKa of phenylboronic acid

is approximately 8.8.[7] The

electron-withdrawing nature of

the meta-substituted amide

group is expected to have a

minor acidifying effect on the

boronic acid.
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Synthesis and Purification
A robust and reproducible synthesis of Ethyl (3-boronobenzoylamino)acetate is crucial for its

application in drug discovery workflows. While a specific published protocol for this exact

molecule is not available, a standard and reliable method involves the amide coupling of 3-

carboxyphenylboronic acid with ethyl glycinate hydrochloride.

Synthesis Workflow

Reactants

Reagents & Conditions

Process Product

3-Carboxyphenylboronic Acid

Amide Bond Formation

Ethyl Glycinate HCl

HATU (Coupling Agent)

DIPEA (Base)

DMF (Solvent)

Room Temperature

Aqueous Workup Column Chromatography Ethyl (3-boronobenzoylamino)acetate

Click to download full resolution via product page

Caption: Amide coupling synthesis workflow.

Detailed Experimental Protocol
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This protocol is a self-validating system, with each step designed to ensure high yield and

purity of the final product.

Materials:

3-Carboxyphenylboronic acid (1.0 eq)

Ethyl glycinate hydrochloride (1.1 eq)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) (1.2 eq)

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

Anhydrous Dimethylformamide (DMF)

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

Reaction Setup: To a solution of 3-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF,

add ethyl glycinate hydrochloride (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) at room

temperature under a nitrogen atmosphere.

Rationale: HATU is a highly efficient and widely used peptide coupling agent that

minimizes racemization. DIPEA is a non-nucleophilic base used to neutralize the

hydrochloride salt of the amine and the acid formed during the reaction. DMF is a polar

aprotic solvent that effectively dissolves the reactants.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the

progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting

material is consumed.

Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash

sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine

(1x).

Rationale: The aqueous workup removes DMF, excess reagents, and water-soluble

byproducts. The bicarbonate wash neutralizes any remaining acidic components.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by flash column chromatography on silica gel using a

gradient of ethyl acetate in hexanes to afford Ethyl (3-boronobenzoylamino)acetate as a

solid.

Rationale: Column chromatography is a standard method for purifying organic

compounds, separating the desired product from any remaining impurities.

Spectroscopic Characterization
The identity and purity of synthesized Ethyl (3-boronobenzoylamino)acetate should be

confirmed by a suite of spectroscopic techniques. Below are the expected characteristics

based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
Aromatic Protons: Multiplets in the range of δ 7.4-8.2 ppm.

Amide Proton (N-H): A broad singlet or triplet around δ 8.5-9.0 ppm.

Methylene Protons (CH₂-N): A doublet around δ 4.1-4.3 ppm.

Ethyl Ester Methylene Protons (O-CH₂): A quartet around δ 4.2 ppm.

Ethyl Ester Methyl Protons (CH₃): A triplet around δ 1.3 ppm.
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Boronic Acid Protons (B(OH)₂): A broad singlet, which may be exchangeable with D₂O,

typically in the range of δ 5.0-8.0 ppm.

¹³C NMR Spectroscopy
Carbonyl Carbons (C=O): Two signals expected in the range of δ 165-175 ppm.

Aromatic Carbons: Signals in the range of δ 125-140 ppm.

Carbon-Boron Bond (C-B): A broad signal, characteristic of boron-bound carbons.

Methylene Carbon (CH₂-N): A signal around δ 42 ppm.

Ethyl Ester Methylene Carbon (O-CH₂): A signal around δ 61 ppm.

Ethyl Ester Methyl Carbon (CH₃): A signal around δ 14 ppm.

Infrared (IR) Spectroscopy
O-H Stretch (Boronic Acid): A broad absorption band in the region of 3200-3600 cm⁻¹.

N-H Stretch (Amide): A sharp to moderately broad peak around 3300 cm⁻¹.

C-H Stretch (Aromatic and Aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.

C=O Stretch (Ester and Amide): Strong absorptions around 1740 cm⁻¹ (ester) and 1650

cm⁻¹ (amide I band).

N-H Bend (Amide II): An absorption around 1550 cm⁻¹.

B-O Stretch: A strong absorption in the region of 1300-1400 cm⁻¹.

Mass Spectrometry
Electrospray Ionization (ESI): Expected to show the protonated molecule [M+H]⁺ at m/z

252.1.

Applications in Drug Development
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Ethyl (3-boronobenzoylamino)acetate is a prime example of a fragment-based drug design

(FBDD) building block. Its bifunctional nature allows for its incorporation into larger molecules,

where the boronic acid acts as a "warhead" and the ethyl ester provides a point for further

chemical elaboration.

Serine/Threonine Protease Inhibitors
The primary application of boronic acid-containing molecules is in the inhibition of serine and

threonine proteases.[2] The boronic acid moiety acts as a transition-state analog, forming a

reversible covalent bond with the catalytic serine or threonine residue in the enzyme's active

site.[3][4]

PROTACs and Targeted Protein Degradation
Ethyl (3-boronobenzoylamino)acetate is particularly relevant in the rapidly evolving field of

PROTACs.[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3

ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Boronic acid-containing fragments can be incorporated into PROTACs as ligands for E3 ligases

or as warheads for the protein of interest, particularly if it is a serine or threonine protease.

Mechanism of Action: The Reversible Covalent
Interaction
The therapeutic potential of molecules derived from Ethyl (3-boronobenzoylamino)acetate is

rooted in the unique chemistry of the boronic acid group.

Enzyme Active Site

Boronic Acid Inhibitor

Tetrahedral Intermediate

Ser-OH

R-B(OH)₃⁻-Ser Adduct
Nucleophilic Attack

His-Im General Base Catalysis

R-B(OH)₂

Reversible

Reversible
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Caption: Covalent interaction with a serine residue.

In the active site of a serine protease, the hydroxyl group of the catalytic serine residue,

activated by a nearby histidine residue, acts as a nucleophile. It attacks the electrophilic boron

atom of the boronic acid. This results in the formation of a stable, tetrahedral boronate adduct,

which mimics the transition state of peptide bond hydrolysis.[1] This interaction is typically

reversible, which can be advantageous in terms of drug safety and pharmacokinetics.[4]

Conclusion
Ethyl (3-boronobenzoylamino)acetate represents a strategically important building block for

modern drug discovery. Its well-defined structure, coupled with the versatile reactivity of the

boronic acid moiety, makes it a valuable tool for the design of potent and selective enzyme

inhibitors and targeted protein degraders. The synthetic accessibility and the predictable

mechanism of action of its derivatives underscore its potential in the development of next-

generation therapeutics. This guide provides the foundational knowledge for researchers to

effectively utilize this compound in their drug discovery programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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